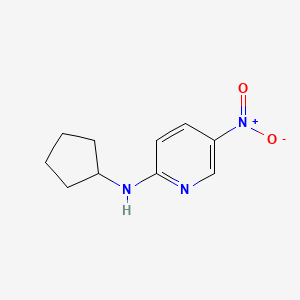

N-cyclopentyl-5-nitropyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclopentyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-5-6-10(11-7-9)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRZYECCLSBDJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589879 | |

| Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939376-51-9 | |

| Record name | N-Cyclopentyl-5-nitro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939376-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopentyl-5-nitropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of N-cyclopentyl-5-nitropyridin-2-amine

Technical Monograph: Physicochemical Profiling of N-Cyclopentyl-5-nitropyridin-2-amine

Executive Summary

This compound (CAS: 939376-51-9 ) is a specialized heterocyclic intermediate critical to the structural activity relationship (SAR) of modern kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases (CDKs). Structurally, it functions as a "privileged scaffold," combining the lipophilic bulk of a cyclopentyl ring with the electronic "push-pull" dynamics of a nitro-substituted pyridine.

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its synthesis, electronic properties, and physicochemical behavior.[1] It is designed for medicinal chemists and process engineers optimizing the transition from hit-to-lead intermediates.

Chemical Identity & Structural Logic

The compound is defined by three distinct structural domains that dictate its reactivity and physical state:

-

The Pyridine Core: A

-deficient aromatic system. -

The Nitro Group (C5): A strong electron-withdrawing group (EWG) that activates the ring for nucleophilic attack during synthesis and induces a strong dipole.

-

The Cyclopentylamino Group (C2): A secondary amine acting as an electron donor, creating a conjugated "push-pull" system with the nitro group.

| Property | Data | Note |

| IUPAC Name | This compound | |

| CAS Number | 939376-51-9 | Verified Identifier |

| Molecular Formula | ||

| Molecular Weight | 207.23 g/mol | |

| SMILES | [O-]c1cnc(NC2CCCC2)cc1 | |

| Appearance | Yellow to Orange Crystalline Solid | Due to Intramolecular Charge Transfer (ICT) |

Electronic "Push-Pull" Mechanism

The intense yellow color and reduced basicity of the pyridine nitrogen are explained by the delocalization of the exocyclic amine's lone pair into the nitro group. This resonance stabilization makes the amine nitrogen (

Figure 1: Electronic conjugation pathway. The interaction between the donor amine and acceptor nitro group stabilizes the molecule but reduces solubility in non-polar solvents.

Physicochemical Properties

Accurate profiling of these parameters is essential for predicting the compound's behavior in biological assays and formulation.

Solubility & Lipophilicity

The cyclopentyl group adds significant lipophilicity (

| Parameter | Value (Predicted/Typical) | Implications for Research |

| cLogP | 2.4 – 2.9 | Moderate lipophilicity; suitable for cell permeability. |

| Topological PSA | ~68 Ų | Good membrane permeability (Rule of 5 compliant). |

| Water Solubility | < 0.1 mg/mL (Low) | Requires DMSO or co-solvents (e.g., PEG-400) for assays. |

| pKa (Pyridine N) | ~2.0 – 2.5 | Very weak base; will not protonate at physiological pH (7.4). |

| H-Bond Donors | 1 (NH) | Critical for binding site interactions (e.g., hinge region of kinases). |

Thermal Properties

-

Melting Point: Typically 125°C – 145°C (Class estimation).

-

Note: The exact melting point depends on the polymorph obtained during crystallization.

-

-

Stability: Stable under standard conditions. Avoid strong reducing agents unless reduction to the diamine is intended.

Experimental Protocols

Synthesis: Nucleophilic Aromatic Substitution ( )

This is the industry-standard route, utilizing the activation provided by the nitro group to displace a halogen.

Reaction Scheme: 2-chloro-5-nitropyridine + Cyclopentylamine (+ Base) -> Product

Figure 2: Synthetic workflow via SnAr mechanism. The reaction is driven by the electron-deficient nature of the pyridine ring.

Step-by-Step Protocol:

-

Preparation: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in anhydrous Acetonitrile (MeCN) or Ethanol.

-

Addition: Add Triethylamine (TEA, 1.5 eq) as a proton scavenger.

-

Nucleophile: Add Cyclopentylamine (1.1 eq) dropwise at 0°C to control exotherm.

-

Reaction: Allow to warm to Room Temperature (RT). If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C for 2-4 hours.

-

Workup: Evaporate solvent. Resuspend residue in Ethyl Acetate, wash with water and brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane:EtOAc gradient) to yield yellow crystals.

-

Validation: Product should show a molecular ion

in LCMS.

-

Protocol: pKa Determination (Potentiometric)

Because the pKa is low (~2.5), standard acid-base titration in water is difficult. Use the Yasuda-Shedlovsky Extrapolation method.

-

Solvent Preparation: Prepare 3 mixtures of Methanol:Water (30%, 40%, 50% MeOH).

-

Titration: Titrate the compound with 0.1 M HCl in each solvent mixture using a calibrated pH electrode.

-

Calculation: Plot the apparent pKa values against the dielectric constant (

) of the solvent mixtures. -

Extrapolation: The y-intercept represents the aqueous pKa.

Applications in Drug Discovery

This compound is rarely the final drug; it is a high-value intermediate .

-

Reduction to Diamine: The nitro group is reduced (using

or -

Coupling: This diamine is then coupled with urea or amide linkers to form CDK4/6 inhibitors (e.g., Ribociclib analogs).

-

Scaffold Hopping: The cyclopentyl group is often compared against cyclopropyl or isopropyl groups to optimize the hydrophobic fit in the ATP-binding pocket of kinases.

References

-

BenchChem. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (General SnAr protocols for nitropyridines).

-

National Institute of Standards and Technology (NIST). 2-Amino-5-nitropyridine Properties.[2] (Reference for parent scaffold properties).

-

Google Patents. Preparation method of 2-chloro-5-nitropyridine and derivatives. (Synthetic context).

-

Accela Chem. Product Analysis: this compound (CAS 939376-51-9).[3]

Sources

structure-activity relationship (SAR) of 5-nitropyridin-2-amine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Nitropyridin-2-amine Derivatives

Introduction

The pyridine ring is a fundamental scaffold in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1] When functionalized with an amino group at the 2-position and a potent electron-withdrawing nitro group at the 5-position, the resulting 5-nitropyridin-2-amine core becomes a versatile and highly reactive starting point for the synthesis of diverse bioactive molecules.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and enzyme inhibitory effects.[3][4][5]

The strategic placement of the nitro group not only influences the molecule's electronic properties but also activates the pyridine ring, facilitating a range of chemical transformations.[3] The 2-amino group serves as a convenient handle for introducing a wide variety of substituents, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-nitropyridin-2-amine derivatives. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental design, detailed protocols for synthesis and evaluation, and a thorough review of the key structural modifications that govern biological activity.

The 5-Nitropyridin-2-amine Scaffold: Physicochemical and Reactive Properties

The core structure of 5-nitropyridin-2-amine is defined by three key features that dictate its chemical behavior and biological potential:

-

The Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom, which imparts basicity and influences the electronic distribution of the entire molecule.

-

The 2-Amino Group (-NH₂): A primary amine that acts as a key nucleophilic center and a hydrogen bond donor. It is the primary site for derivatization to build molecular complexity.

-

The 5-Nitro Group (-NO₂): A strong electron-withdrawing group that significantly modulates the electronic character of the pyridine ring. This deactivation makes the ring more susceptible to nucleophilic attack and can be crucial for binding interactions with biological targets.[3]

The interplay of these groups makes the scaffold an excellent starting point for creating extensive compound libraries for high-throughput screening.[5]

General Synthetic Strategies

The synthesis of 5-nitropyridin-2-amine derivatives typically begins with the nitration of 2-aminopyridine. This foundational molecule is then elaborated upon, primarily through reactions at the 2-amino position.

Workflow for Synthesis of 5-Nitropyridin-2-amine and its Derivatives

Caption: General synthetic pathways for 5-nitropyridin-2-amine derivatives.

The most common synthetic approach involves the careful nitration of 2-aminopyridine using a mixture of concentrated sulfuric and nitric acids.[6][7][8] Once the 5-nitropyridin-2-amine core is obtained, the 2-amino group can be readily functionalized. For instance, reaction with chloroacetyl chloride, followed by treatment with ammonium thiocyanate, produces a key thiazolidin-4-one intermediate. This intermediate can then be reacted with various aromatic aldehydes to generate a library of 4-arylidenethiazolidin-4-one derivatives, which have shown potent anticancer activity.[3][4]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-nitropyridin-2-amine derivatives is highly dependent on the nature of the substituents introduced at the 2-amino position. The 5-nitro group is often considered essential, as analogous compounds lacking this group typically show significantly lower activity.[4]

Anticancer and Cytotoxic Activity

A prominent strategy for developing anticancer agents from this scaffold involves the introduction of a thiazolidin-4-one ring system at the 2-amino position.

-

Core Heterocycle: The synthesis of 5-nitropyridyliminothiazolidin-4-one from 2-amino-5-nitropyridine serves as a foundational step.[3]

-

Aryl Substituents: Further reaction of the thiazolidin-4-one intermediate with various aromatic aldehydes yields arylidene derivatives. The electronic and steric properties of the substituents on this appended aryl ring are critical for modulating cytotoxic potency.[3][4]

The nitro group is hypothesized to enhance activity by interacting with cellular targets or modulating enzyme activity crucial for cancer cell proliferation.[5]

Enzyme Inhibition

Derivatives of 5-nitropyridin-2-amine have been successfully developed as potent inhibitors of various enzymes.

-

Urease and Chymotrypsin Inhibition: A derivative synthesized by the condensation of 5-nitropyridin-2-amine with Meldrum's acid and triethyl orthoformate exhibited dual inhibitory activity against both urease and chymotrypsin.[3][4] This highlights the scaffold's ability to fit into multiple enzyme active sites.

-

Factor IXa Inhibition: Hybrids incorporating a (5-nitropyridin-2-yl)imine 1,3,4-thiadiazole moiety were designed as potent and selective inhibitors of Factor IXa, a key enzyme in the coagulation cascade, making them potential anticoagulant drug candidates.[4] The presence of the nitro group was shown to be crucial for achieving high inhibitory levels compared to non-nitrated analogues.[4]

-

Kinase Inhibition: While a specific derivative designed as a kinase MPS1 inhibitor was not successful, it unexpectedly showed inhibitory activity against p70S6Kβ kinase, demonstrating the potential for this scaffold to yield inhibitors for unanticipated targets.[3]

SAR Principles for Biological Activity

Caption: Key structure-activity relationships for 5-nitropyridin-2-amine derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 5-nitropyridin-2-amine derivatives against various biological targets. This data provides a quantitative basis for understanding the SAR of this chemical class.

| Derivative Class | Target Enzyme(s) | Key Structural Feature | Reported IC₅₀ Value | Reference |

| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Chymotrypsin | 5-nitropyridin-2-yl moiety | 8.67 ± 0.1 μM | [3][4] |

| 5-Aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Urease | 5-nitropyridin-2-yl moiety | 29.21 ± 0.98 μM | [3][4] |

| 3-Nitropyridylpiperazine | Jack Bean Urease | N-alkylation with aryl 2-chloroacetamides | ~2.0–2.3 μM | [4] |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 Integrase (Strand Transfer) | Fused furoxan ring | 190 ± 30 μM | [4] |

| 4-Aza-6-nitrobenzofuroxan | HIV-1 RNase H | Fused furoxan ring | 90 ± 20 μM | [4] |

| Pyridine Derivative | p70S6Kβ Kinase | Undisclosed complex structure | 444 nM | [3] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are crucial. The following protocols are representative of the synthesis and biological evaluation of 5-nitropyridin-2-amine derivatives.

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

This protocol is a foundational step for accessing the core scaffold.

Materials:

-

2-Aminopyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

1,2-Dichloroethane

-

Ice water

-

Ammonia solution

Procedure:

-

Dissolve 2-aminopyridine (0.2 mol) in 1,2-dichloroethane in a suitable reaction vessel with stirring.[6]

-

Cool the mixture and slowly add a pre-mixed, cooled solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise, maintaining the temperature below 10 °C.[6]

-

After the addition is complete, allow the reaction to proceed for 10-12 hours at a controlled temperature (e.g., 58 °C). The reaction mixture will change color from light yellow to wine red.[6]

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into ice water to precipitate the product.[6]

-

Neutralize the solution to pH 8 with ammonia solution to precipitate the crude product.

-

Filter the resulting dark yellow precipitate, wash thoroughly with water, and dry to obtain 2-amino-5-nitropyridine.[6]

-

Purity can be assessed by HPLC. The reported yield for this method is approximately 91.67%.[6]

Protocol 2: In Vitro Enzyme Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized derivatives against a target enzyme, such as urease.

Materials:

-

Synthesized 5-nitropyridin-2-amine derivatives

-

Target enzyme (e.g., Jack Bean Urease)

-

Substrate specific to the enzyme

-

Buffer solution (e.g., phosphate buffer at optimal pH)

-

Standard inhibitor (e.g., Thiourea for urease)

-

96-well microplate reader

-

DMSO (for dissolving compounds)

Procedure:

-

Prepare stock solutions of the test compounds and the standard inhibitor in DMSO.

-

In a 96-well plate, add the buffer solution, enzyme solution, and varying concentrations of the test compounds (or standard inhibitor). Include control wells with enzyme and DMSO but no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance at a specific wavelength over time using a microplate reader. The method will depend on the specific enzyme and substrate (e.g., measuring ammonia production for urease).

-

Calculate the percentage of inhibition for each compound concentration relative to the control.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The 5-nitropyridin-2-amine scaffold is a privileged structure in medicinal chemistry, offering a robust platform for the development of novel therapeutic agents. The structure-activity relationship studies consistently demonstrate that the 5-nitro group is a critical determinant of biological activity, likely through its strong electron-withdrawing nature and its ability to form key interactions with biological macromolecules. The 2-amino group provides an essential handle for synthetic modification, allowing for the introduction of diverse chemical functionalities that can be tailored to achieve high potency and selectivity against a range of targets, including cancer cells, enzymes, and microbes.

Future research in this area should focus on:

-

Rational Design: Employing computational and molecular modeling techniques to guide the design of next-generation derivatives with improved binding affinity and selectivity for specific targets.

-

Exploring New Chemical Space: Synthesizing novel derivatives by exploring a wider range of heterocyclic systems and functional groups at the 2-amino position.

-

Pharmacokinetic Optimization: Modifying lead compounds to improve their ADME (absorption, distribution, metabolism, and excretion) properties, a crucial step in translating potent inhibitors into viable drug candidates.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects to validate their therapeutic potential.

By leveraging the foundational SAR knowledge outlined in this guide, researchers can continue to unlock the therapeutic potential of the 5-nitropyridin-2-amine scaffold, paving the way for the discovery of new and effective medicines.

References

-

Butt, M. A., et al. (2015). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Molecules. Available at: [Link]

-

Krasavin, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. Available at: [Link]

-

Krasavin, M., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

ChemScence. (n.d.). Exploring the Biological Activity of Nitropyridine Derivatives. ChemScence. Available at: [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Google Patents.

-

ResearchGate. (n.d.). Structure activity relationship. ResearchGate. Available at: [Link]

-

PubMed. (2014). Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. Available at: [Link]

- Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine. Google Patents.

-

PubChem. (n.d.). 2-Amino-5-nitropyridine. PubChem. Available at: [Link]

-

MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 7. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 8. CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google Patents [patents.google.com]

N-cyclopentyl-5-nitropyridin-2-amine CAS number and chemical identifiers

CAS 939376-51-9[1][2][3][4]

Executive Summary

N-cyclopentyl-5-nitropyridin-2-amine (CAS 939376-51-9) is a functionalized pyridine derivative serving as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and other bioactive small molecules. Characterized by an electron-deficient pyridine ring substituted with a nitro group and a secondary amine, this compound acts as a versatile scaffold for further elaboration—typically via reduction of the nitro group to a primary amine, enabling the formation of ureas, amides, or fused heterocycles.

This guide provides a comprehensive technical analysis of the compound, including validated chemical identifiers, a self-validating synthesis protocol based on Nucleophilic Aromatic Substitution (SNAr), and handling requirements.

Chemical Identity & Physical Properties

The following data aggregates validated identifiers for precise database integration and procurement.

Table 1: Chemical Identifiers

| Parameter | Value |

| Chemical Name | This compound |

| CAS Number | 939376-51-9 |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| SMILES | O=c1cnc(NC2CCCC2)cc1 |

| InChI Key | Derived from SMILES (e.g., MVTPBGCAEZTYHI-UHFFFAOYSA-N analog) |

| Appearance | Yellow to orange solid (Typical of nitro-pyridines) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, DCM; Low solubility in water.[1][2][3] |

Synthetic Pathway & Protocol

The most robust route to this compound is the Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with cyclopentylamine. This reaction is thermodynamically favored due to the strong electron-withdrawing effect of the nitro group at the C5 position, which activates the C2-chlorine towards nucleophilic attack.

Reaction Scheme Visualization

Figure 1: SNAr pathway for the synthesis of this compound. The nitro group at C5 activates the C2 position.

Experimental Protocol

Safety Precaution: Perform all steps in a fume hood. Nitropyridines can be skin irritants.[1]

Reagents:

-

Cyclopentylamine (1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)[6]

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-5-nitropyridine (e.g., 5.0 g, 31.5 mmol) in anhydrous Acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add Triethylamine (6.6 mL, 47.3 mmol) to the solution.

-

Nucleophilic Attack: Dropwise add Cyclopentylamine (3.7 mL, 37.8 mmol) over 5 minutes. Note: The reaction is exothermic; cooling to 0°C during addition may be required for large scales.

-

Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS until the starting chloride is consumed.

-

Optimization: If reaction is sluggish, heat to 60°C for 2 hours.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.[6]

-

Resuspend the residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: The crude product is often pure enough for the next step. If necessary, recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc gradient).

Mechanistic Insight & Causality

Why does this specific synthesis work efficiently?

-

Electronic Activation: The nitro group (-NO₂) at the 5-position is a strong electron-withdrawing group (EWG). Through resonance, it creates a significant partial positive charge at the C2 and C4 positions of the pyridine ring.

-

Regioselectivity: The chlorine atom is at C2. The nucleophile (cyclopentylamine) attacks C2 preferentially over other positions because the resulting Meisenheimer complex is stabilized by the para-nitro group (relative to the attack site), which can delocalize the negative charge onto the oxygen atoms of the nitro group.

-

Leaving Group: Chloride is a good leaving group, and the presence of the base (TEA) neutralizes the generated HCl, driving the equilibrium forward (Le Chatelier’s principle).

Applications in Drug Discovery

This molecule is rarely a final drug but is a high-value "building block."

Downstream Utility Workflow

The primary utility lies in reducing the nitro group to an amine, creating a 2,5-diaminopyridine scaffold. This motif is ubiquitous in kinase inhibitors.

Figure 2: Downstream synthetic utility of the title compound in medicinal chemistry.

Therapeutic Relevance

-

CDK Inhibitors: The cyclopentyl group provides hydrophobic bulk that often fills the ATP-binding pocket's specificity region in Cyclin-Dependent Kinases (CDKs).

-

Kinase Selectivity: The 2-amino-pyridine H-bond donor/acceptor motif mimics the adenine ring of ATP, making it a "privileged scaffold" for hinge-binding in kinases.

Safety & Handling (GHS)

While specific MSDS data for this exact CAS may be limited, it shares hazard profiles with 2-amino-5-nitropyridine analogs.

-

Signal Word: WARNING

-

Hazard Statements:

-

Precautionary Measures:

-

Wear nitrile gloves and safety goggles.

-

Avoid dust formation; handle in a fume hood.

-

In case of contact, wash with copious soap and water.

-

References

-

Accela ChemBio. (2023). Product Analysis: this compound (CAS 939376-51-9).[7][8][9] Retrieved from

-

BenchChem. (2023). Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 78308: 2-Chloro-5-nitropyridine. Retrieved from

-

MDPI. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 25(24). Retrieved from

-

Bide Pharmatech. (2023). Chemical Property Sheet: CAS 939376-51-9.[7][9] Retrieved from

Sources

- 1. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Hydroxy-5-nitropyridine (CAS 5418-51-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. prepchem.com [prepchem.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 939376-51-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. molbase.com [molbase.com]

- 9. Novachemistry-product-info [novachemistry.com]

Technical Guide: The Role of Nitro Groups in the Bioactivity of Pyridin-2-amine Ligands

Executive Summary

The pyridin-2-amine (2-aminopyridine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical hinge-binding motif in kinase inhibitors and a core structure in various GPCR ligands and antimicrobials. The introduction of a nitro group (-NO₂) onto this scaffold creates a high-stakes "push-pull" electronic system that can dramatically enhance potency through specific electrostatic interactions (including π-hole bonding) and hydrogen bond donor acidity.

However, this modification introduces significant metabolic liabilities.[1] The nitro group is a structural alert for genotoxicity due to enzymatic reduction.[1][2] This guide provides a technical analysis of the electronic mechanics, pharmacological trade-offs, metabolic toxicity pathways, and synthetic strategies required to effectively utilize or replace nitro groups in pyridin-2-amine drug design.

Electronic & Structural Mechanics[1]

The "Push-Pull" Electronic System

The 2-aminopyridine core is defined by the resonance interaction between the exocyclic amine (Electron Donor, EDG) and the pyridine ring nitrogen (Electron Acceptor).

-

Basicity Modulation: The unsubstituted 2-aminopyridine has a pKa of ~6.86, making the ring nitrogen basic at physiological pH.[1]

-

Nitro Effect: The addition of a nitro group (strong Electron Withdrawing Group, Hammett

) drastically alters this landscape.[1]-

3-Nitro Substitution: Induces a strong inductive withdrawal and steric pressure on the exocyclic amine, forcing a twist that can disrupt planarity but significantly increases the acidity of the NH₂ protons.

-

5-Nitro Substitution: Acts primarily through resonance, delocalizing the lone pair of the exocyclic amine into the nitro group. This lowers the pKa of the ring nitrogen to < 3.0, rendering it neutral at pH 7.4.[1]

-

Binding Implications: The π-Hole Interaction

Recent structural data suggests that nitro groups are not merely hydrogen bond acceptors.[1] They possess a region of positive electrostatic potential on the nitrogen atom, known as a π-hole .[1]

-

Mechanism: This π-hole can interact favorably with electron-rich regions (lone pairs of backbone carbonyls or water molecules) in the binding pocket.[1]

-

Energy Contribution: Computations estimate ligand-protein π-hole interactions contribute approximately -2 to -5 kcal/mol to binding affinity [1].[1]

Pharmacological Implications: The Nitro Dilemma[2][3]

The inclusion of a nitro group creates a dichotomy between enhanced physicochemical binding and poor ADMET properties.[1]

| Feature | Impact on Bioactivity | Mechanism |

| H-Bond Donor Acidity | Increased | The EWG nature of -NO₂ polarizes the exocyclic N-H bond, strengthening interactions with acceptor residues (e.g., kinase hinge region). |

| Lipophilicity (LogP) | Variable | While polar, the nitro group can reduce the energetic penalty of desolvation if it displaces high-energy water molecules in hydrophobic pockets. |

| Metabolic Stability | Decreased | Susceptibility to nitroreductases (NTRs) leads to rapid clearance and toxic metabolites.[1] |

| Solubility | Decreased | Nitro-substituted aminopyridines often suffer from poor aqueous solubility due to strong intermolecular crystal lattice packing (stacking interactions).[1] |

Metabolic Stability & Toxicology[4]

The primary barrier to clinical progression for nitro-pyridin-2-amines is the Nitroreductase (NTR) Pathway . Under hypoxic conditions (common in solid tumors or bacterial environments), or via specific liver enzymes (CYP450, xanthine oxidase), the nitro group undergoes a six-electron reduction.[1]

The Toxicity Cascade

The danger lies not in the amine end-product, but in the reactive intermediates. The hydroxylamine species can undergo esterification (e.g., sulfotransferases) to form nitrenium ions, which are potent DNA alkylators.[1]

Visualization: Metabolic Activation Pathway

The following diagram illustrates the stepwise reduction and the divergence point for genotoxicity.

Figure 1: Sequential reduction of the nitro group.[1][3][4] The red dashed line indicates the critical toxicological divergence point.

Synthetic Protocols: High-Fidelity Nitration

Direct nitration of 2-aminopyridine is notoriously difficult due to the oxidation of the amino group and the formation of nitramine intermediates. A "Senior Scientist" approach avoids low-yield direct nitration in favor of the Halogen-Blocking Strategy .[1]

Protocol: Synthesis of 2-Amino-3-Nitropyridine via Halogen Blocking[7]

Rationale: Blocking the highly reactive C5 position forces nitration to the C3 position.[1] The halogen is subsequently removed.[1][5]

-

Step 1: Protection/Blocking [1]

-

Reagents: 2-aminopyridine, Bromine (

), Acetic Acid.[1][5][6] -

Procedure: Dissolve 2-aminopyridine in acetic acid. Add

dropwise at < 20°C.[1] -

Product: 2-amino-3,5-dibromopyridine (or 2-amino-5-bromopyridine depending on stoichiometry).

-

Why: Protects the ring from oxidation and directs regioselectivity.[1]

-

-

Step 2: Nitration

-

Step 3: Debromination (Hydrogenolysis)

-

Reagents:

(gas), Pd/C (10%), Ethanol, Triethylamine (base scavenger).[1] -

Procedure: Hydrogenate the nitro-bromo intermediate at 30 psi.

-

Critical Control: Monitor closely to prevent reduction of the nitro group to an amine.[1] Use a poisoned catalyst or strictly control

equivalents if selectivity is lost.[1] -

Result: Pure 2-amino-3-nitropyridine.[1]

-

Strategic Optimization: Bioisosteres

When the toxicity of the nitro group outweighs its potency benefits, bioisosteric replacement is the standard medicinal chemistry strategy.

| Bioisostere | Electronic Match ( | Steric Match | Metabolic Advantage |

| Trifluoromethyl (-CF₃) | Strong EWG (+0.54) | Larger than -NO₂ | Metabolically inert; prevents metabolic activation.[1] |

| Nitrile (-CN) | Strong EWG (+0.[1]66) | Smaller, linear | Good metabolic stability; retains H-bond acceptor capability (weak).[1] |

| Pentafluorosulfanyl (-SF₅) | Strong EWG (+0.[1]68) | Bulky, octahedral | "Super-trifluoromethyl"; high lipophilicity, chemically robust [2].[1] |

Optimization Workflow

Use the following logic flow to decide when to retain or replace the nitro group.

Figure 2: Decision matrix for nitro group optimization in lead development.

References

-

π-Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures Source: National Institutes of Health (PMC) URL:[Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs Source: National Institutes of Health (PMC) URL:[Link]

-

Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine Source: Semantic Scholar (Chemical Reagents) URL:[9][Link][8][10][11][12]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. Nitro bioisosteres. | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. redalyc.org [redalyc.org]

- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. data.epo.org [data.epo.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 8. Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of N-cyclopentyl-5-nitropyridin-2-amine via SNAr

Abstract & Strategic Significance

The 2-amino-5-nitropyridine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, GPCR ligands, and antimicrobials. This Application Note details a robust, scalable protocol for the synthesis of N-cyclopentyl-5-nitropyridin-2-amine via Nucleophilic Aromatic Substitution (SNAr).

Unlike generic procedures, this protocol addresses specific challenges associated with electron-deficient pyridine electrophiles: regioselectivity (controlled by the leaving group position), reaction kinetics (modulated by solvent polarity), and impurity management (hydrolysis byproducts). The method utilizes 2-chloro-5-nitropyridine as the electrophile, leveraging the strong electron-withdrawing effect of the nitro group at the C5 position to activate the C2-chloride for displacement by cyclopentylamine .

Reaction Design & Mechanistic Insight

The Electrophile-Nucleophile Pair

The reaction proceeds via a classic addition-elimination mechanism. The 5-nitro group is essential; it lowers the LUMO energy of the pyridine ring, making the C2 carbon highly susceptible to nucleophilic attack.

-

Electrophile: 2-chloro-5-nitropyridine.[1][2][3][4][5][6] The chloride is a reliable leaving group.[7] While fluoride would react faster, chloride offers a better balance of cost, stability, and reactivity.

-

Nucleophile: Cyclopentylamine. A primary aliphatic amine with moderate steric bulk. The cyclopentyl ring provides lipophilicity often required for hydrophobic pocket binding in drug targets.

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Used to neutralize the HCl byproduct, driving the equilibrium forward and preventing protonation of the unreacted amine nucleophile.

Critical Process Parameters (CPPs)

-

Solvent Selection: Acetonitrile (MeCN) is preferred over DMF/DMSO for this scale. It provides sufficient polarity to stabilize the Meisenheimer intermediate (transition state) while allowing for easier workup (lower boiling point) and reduced risk of dimethylamine impurities (a common contaminant in degraded DMF).

-

Temperature: While the reaction can proceed slowly at room temperature, heating to 60–80°C ensures complete conversion within 2–4 hours and solubilizes the intermediate complexes.

Mechanistic Pathway Visualization

The following diagram illustrates the addition-elimination pathway, highlighting the resonance stabilization of the anionic intermediate (Meisenheimer complex).

Caption: Figure 1. SNAr Addition-Elimination Mechanism.[7] The nitro group stabilizes the negative charge in the transition state.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[3][6][8][9] | Mass/Vol | Role |

| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | 1.00 g (6.31 mmol) | Electrophile |

| Cyclopentylamine | 85.15 | 1.2 | 0.75 mL (7.57 mmol) | Nucleophile |

| DIPEA (Hünig's Base) | 129.24 | 1.5 | 1.65 mL (9.46 mmol) | Base / Acid Scavenger |

| Acetonitrile (Anhydrous) | - | - | 10.0 mL | Solvent |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charge 2-chloro-5-nitropyridine (1.00 g) into the flask.

-

Add Acetonitrile (10 mL) and stir until the solid is fully dissolved (solution will be pale yellow).

-

Add DIPEA (1.65 mL) in one portion.

-

Add Cyclopentylamine (0.75 mL) dropwise over 1 minute. Note: A slight exotherm may be observed.

Step 2: Reaction Execution

-

Heat the reaction mixture to 80°C (oil bath temperature).

-

Maintain stirring at 80°C for 3 hours .

-

In-Process Control (IPC): Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexanes).

-

Starting Material Rf: ~0.6 (UV active, non-polar).

-

Product Rf: ~0.3 (UV active, bright yellow spot).

-

Criterion: Disappearance of the SM spot.

-

Step 3: Workup

-

Cool the mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to obtain a yellow/orange residue.

-

Redissolve the residue in Ethyl Acetate (30 mL) .

-

Wash the organic phase sequentially with:

-

Water (2 x 15 mL) (Removes DIPEA salts).

-

Brine (1 x 15 mL) (Dries the organic layer).

-

-

Dry the organic layer over anhydrous Na2SO4 .

-

Filter and concentrate under vacuum to yield the crude solid.[7]

Step 4: Purification

-

Recrystallization (Preferred): Dissolve the crude solid in a minimum amount of boiling Ethanol (~5-8 mL). Allow to cool slowly to RT, then to 4°C. Filter the yellow crystals.

-

Flash Chromatography (Alternative): Silica gel, gradient elution 0% -> 30% EtOAc in Hexanes.

Workflow Diagram

Caption: Figure 2. Operational workflow for the synthesis and purification of the target aminopyridine.

Process Validation & Quality Control

To ensure the protocol is "Self-Validating," compare your results against these expected analytical benchmarks.

Analytical Data

-

Appearance: Bright yellow crystalline solid.

-

Melting Point: Expected range: 154–158°C (Consistent with similar 5-nitro-2-aminopyridine derivatives [1, 2]).

-

1H NMR (400 MHz, DMSO-d6):

-

δ 9.05 (d, J=2.5 Hz, 1H): H6 proton (deshielded by nitro group).

-

δ 8.15 (dd, J=9.0, 2.5 Hz, 1H): H4 proton.

-

δ 7.90 (d, J=7.0 Hz, 1H): N-H proton (exchangeable).

-

δ 6.60 (d, J=9.0 Hz, 1H): H3 proton (shielded by amino group).

-

δ 4.10 (m, 1H): Cyclopentyl CH (alpha to nitrogen).

-

δ 1.90 – 1.50 (m, 8H): Cyclopentyl CH2 protons.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete reaction or loss during workup. | Check TLC before workup.[7] Ensure aqueous layer pH is basic (>8) during extraction to keep product organic. |

| Impurity Spot (Polar) | Hydrolysis to 2-hydroxy-5-nitropyridine.[4] | Ensure solvents are dry (anhydrous MeCN). Avoid excessive heating with hydroxide bases. |

| Dark Oil instead of Solid | Residual solvent or impurities. | Triturate the oil with cold hexanes or diethyl ether to induce crystallization. |

Safety & Compliance (HSE)

-

2-Chloro-5-nitropyridine: Skin irritant and potential sensitizer. Handle in a fume hood.

-

Cyclopentylamine: Flammable liquid, corrosive. Causes severe skin burns and eye damage.

-

Waste Disposal: Aqueous waste contains amine salts; dispose of in basic aqueous waste streams. Organic waste (EtOAc/MeCN) goes to halogenated/non-halogenated solvent waste.

References

-

PubChem. 2-Chloro-5-nitropyridine Compound Summary. (Physical properties and safety data). Available at: [Link][1]

- Li, J. J.Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. (Standard reference for SNAr mechanism). Springer, 2009.

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[7][10][11] Available at: [Link][11]

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. oaji.net [oaji.net]

- 9. rsc.org [rsc.org]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Application Note: Optimized Coupling of 2-Chloro-5-nitropyridine with Cyclopentylamine

Abstract & Scientific Rationale

The coupling of 2-chloro-5-nitropyridine (1) with cyclopentylamine (2) to form 2-(cyclopentylamino)-5-nitropyridine (3) is a canonical Nucleophilic Aromatic Substitution (

Unlike standard phenyl systems, the pyridine nitrogen renders the ring electron-deficient ($ \pi $-deficient), while the nitro group at the C5 position (para-like relative to C2) provides strong inductive (-I) and mesomeric (-M) withdrawal. This "push-pull" activation lowers the energy barrier for the formation of the anionic Meisenheimer complex, allowing the reaction to proceed under mild conditions without transition metal catalysis (e.g., Buchwald-Hartwig).

Key Reaction Parameters

-

Mechanism: Addition-Elimination (

).[1] -

Rate-Determining Step: Nucleophilic attack (formation of the Meisenheimer complex).

-

Critical Quality Attribute (CQA): Control of hydrolysis byproduct (2-hydroxy-5-nitropyridine) caused by wet solvents.

Reaction Mechanism & Pathway

The reaction follows a two-step addition-elimination pathway.[1] The cyclopentylamine attacks the C2 position, breaking the aromaticity to form a resonance-stabilized anionic intermediate (Meisenheimer complex). Re-aromatization expels the chloride ion.

Figure 1: Mechanistic pathway of the

Optimization of Reaction Conditions

Experimental screening data suggests that solvent polarity and base choice significantly impact yield and purity.

Solvent Selection

Polar aprotic solvents stabilize the polar transition state best, but protic solvents (alcohols) are preferred for "green" process isolation.

| Solvent | Dielectric Const. ( | Temp ( | Time (h) | Yield (%) | Comments |

| Acetonitrile (MeCN) | 37.5 | 25 - 50 | 2 - 4 | 92-95 | Recommended. Clean profile; easy workup. |

| Ethanol (EtOH) | 24.5 | 78 (Reflux) | 4 - 6 | 88-90 | Green alternative. Product may precipitate upon cooling.[2][3] |

| DMF / DMSO | 36.7 / 46.7 | 25 | 1 | >95 | Fast, but difficult to remove solvent (requires aqueous wash). |

| THF | 7.5 | 60 | 12+ | 60-70 | Too non-polar; slow kinetics. |

Base Screening

A base is required to scavenge the HCl generated.

-

Triethylamine (TEA): Optimal. Soluble in MeCN/EtOH; easy to remove.

-

DIPEA (Hünig's Base): Good alternative if steric hindrance is a concern (unlikely here).

- : Effective in DMF but creates a heterogeneous mixture in MeCN, slowing kinetics.

Standard Operating Protocol (SOP)

Method A: Acetonitrile Process (High Purity) Best for small-to-medium scale synthesis (100 mg to 50 g).

Materials

-

Cyclopentylamine (1.1 - 1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Acetonitrile (Anhydrous preferred)[5]

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-nitropyridine (e.g., 1.58 g, 10.0 mmol) in Acetonitrile (15 mL, ~0.6 M).

-

Note: The solution should be clear and pale yellow.

-

-

Addition: Add Triethylamine (2.1 mL, 15.0 mmol) to the solution.

-

Nucleophile Addition: Add Cyclopentylamine (1.1 mL, 11.0 mmol) dropwise over 5 minutes at Room Temperature (RT).

-

Observation: A mild exotherm may occur. The solution will darken (yellow to orange).

-

-

Reaction: Stir at RT for 30 minutes. If TLC/HPLC shows incomplete conversion, heat to 50°C for 1–2 hours.

-

QC Check: Monitor consumption of starting material (

in 30% EtOAc/Hex) and appearance of product (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.

-

Redissolve the residue in Ethyl Acetate (EtOAc) (50 mL).

-

Wash sequentially with:

-

Water (2 x 20 mL) – removes TEA salts.

-

Brine (1 x 20 mL).

-

-

Dry the organic layer over anhydrous

.

-

-

Purification: Filter and concentrate in vacuo. The crude solid is usually >95% pure. If necessary, recrystallize from Ethanol/Water (9:1) or purify via flash chromatography (Hexanes/EtOAc gradient).

Green Chemistry Protocol (Solvent-Free / Aqueous)

Method B: Ethanol Precipitation Best for scale-up or avoiding chlorinated/organic workup.

-

Dissolve substrate in Ethanol (5 volumes).

-

Add Cyclopentylamine (1.2 equiv) and TEA (1.2 equiv).

-

Heat to reflux (

) for 3 hours. -

Cooling: Cool the mixture to

using an ice bath. -

Precipitation: Slowly add Water (5 volumes) with vigorous stirring. The product, being lipophilic, will precipitate as a yellow/orange solid.

-

Filtration: Filter the solid, wash with cold water/ethanol (1:1), and dry in a vacuum oven at

.

Workflow Visualization

Figure 2: Downstream processing workflow for Method A (Acetonitrile).

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Cl to OH | Ensure solvents are dry. Avoid strong hydroxide bases (NaOH/KOH) which promote hydrolysis [1]. |

| Slow Reaction | Steric bulk or low temp | Heat to 60°C. Switch solvent to DMF. |

| Impurity (Hydroxyl) | Wet reagents | Check LCMS for mass [M+1] = 141 (Hydroxy-nitro). Use anhydrous MeCN.[5] |

Safety Warning:

-

Nitropyridines are potential energetic materials and skin sensitizers. Handle in a fume hood.

-

Cyclopentylamine is flammable and corrosive.

-

Avoid heating the reaction mixture above

to prevent thermal decomposition of the nitro group.

References

-

BenchChem Protocols. Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (Accessed 2023).[2] Link

-

Hamed, E. A., et al. (1997).[7] Nucleophilic substitutions at the pyridine ring.[1][5][7][8] Kinetics of the reactions of 2-chloro-5-nitropyridine. J. Chem. Soc., Perkin Trans.[7] 2. Link

-

Master Organic Chemistry.

): Introduction and Mechanism.Link -

Campodonico, P., et al.General reaction mechanism for a

reaction between 2-chloro-5-nitropyrimidine and amines.[9] ResearchGate.[9][10] Link

Sources

- 1. scispace.com [scispace.com]

- 2. Buy 2-(CYCLOPENTYLOXY)-5-NITROPYRIDINE [smolecule.com]

- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 7. Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

microwave-assisted synthesis of N-cyclopentyl-5-nitropyridin-2-amine

Application Note & Protocol

Efficient Microwave-Assisted Synthesis of N-cyclopentyl-5-nitropyridin-2-amine: A Rapid and High-Yield Protocol

Abstract & Introduction

N-substituted 2-amino-5-nitropyridines are a class of compounds of significant interest in medicinal chemistry and drug discovery, serving as crucial intermediates for a wide range of biologically active molecules.[1][2] Specifically, this compound is a valuable building block for developing kinase inhibitors and other potential therapeutic agents.[2] Traditional synthetic routes to these compounds often involve conventional heating methods that require long reaction times and can lead to undesired side reactions and lower yields.

This application note presents a robust and highly efficient protocol for the synthesis of this compound via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction. Microwave irradiation offers significant advantages, including rapid and uniform heating, which dramatically reduces reaction times from hours to minutes and often results in cleaner reactions with higher yields.[3][4] This protocol is designed for researchers in synthetic chemistry and drug development, providing a detailed, step-by-step methodology grounded in established chemical principles.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring, which is inherently electron-deficient, is further activated towards nucleophilic attack by the potent electron-withdrawing nitro group (-NO₂) at the 5-position.[5] This activation facilitates the displacement of the chloro substituent at the 2-position by the nucleophilic cyclopentylamine.

Reaction:

2-chloro-5-nitropyridine + cyclopentylamine → this compound + HCl

Mechanism:

The reaction is initiated by the nucleophilic attack of the cyclopentylamine nitrogen on the electron-deficient C2 carbon of the pyridine ring. This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group. The subsequent loss of the chloride leaving group from the complex restores the aromaticity of the pyridine ring, yielding the final product. The presence of a mild base, such as triethylamine (TEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Figure 1: SNAr Reaction Mechanism.

Experimental Protocol

This protocol details the from 2-chloro-5-nitropyridine and cyclopentylamine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Part Number |

| 2-chloro-5-nitropyridine | ≥98% | Sigma-Aldrich | C68209 |

| Cyclopentylamine | ≥99% | Sigma-Aldrich | C102402 |

| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | T0886 |

| Ethanol (EtOH) | Anhydrous, ≥99.5% | Sigma-Aldrich | E7023 |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | E145 |

| Hexanes | ACS Grade | Fisher Scientific | H302 |

| Deionized Water | - | - | - |

| Brine (Saturated NaCl) | - | - | - |

| Anhydrous MgSO₄ | - | Sigma-Aldrich | M7506 |

Equipment

| Equipment | Specification |

| Microwave Synthesizer | e.g., Biotage Initiator+, CEM Discover |

| 10 mL Microwave Reaction Vial | With snap cap and stir bar |

| Analytical Balance | 4-decimal place |

| Magnetic Stir Plate | - |

| Rotary Evaporator | - |

| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F₂₅₄ |

| Standard Laboratory Glassware | Beakers, flasks, separatory funnel |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Fume Hood: Conduct all steps of the reaction and workup in a well-ventilated fume hood. 2-chloro-5-nitropyridine is an irritant.

-

Microwave Safety: Never operate the microwave synthesizer with the door open. Ensure the reaction vial is properly sealed to prevent pressure buildup beyond the system's limits.[6]

-

Handling Reagents: Triethylamine is a corrosive and flammable liquid. Handle with care.

Step-by-Step Procedure

-

Reagent Preparation:

-

To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-chloro-5-nitropyridine (1.0 mmol, 158.5 mg).

-

Add 4 mL of anhydrous ethanol to dissolve the solid.

-

Rationale: Ethanol is an excellent solvent for the reactants and has a high dielectric constant, allowing for efficient heating under microwave irradiation.

-

-

Addition of Amine and Base:

-

To the vial, add cyclopentylamine (1.1 mmol, 0.11 mL). An excess of the nucleophile helps drive the reaction to completion.

-

Add triethylamine (TEA) (1.5 mmol, 0.21 mL).

-

Rationale: TEA acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the cyclopentylamine nucleophile and ensuring the reaction equilibrium favors the product.[5]

-

-

Microwave Irradiation:

-

Seal the vial with a snap cap.

-

Place the vial in the microwave synthesizer cavity.

-

Set the reaction parameters as follows:

-

Temperature: 140 °C

-

Time: 10 minutes

-

Power: 150 W (maximum)

-

Stirring: High

-

-

Rationale: Microwave heating provides rapid and controlled energy input, allowing the reaction to reach the target temperature quickly and uniformly, which significantly accelerates the SNAr reaction rate compared to conventional heating.[3][7]

-

-

Reaction Cooldown and Workup:

-

After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.

-

Once cooled, carefully open the vial in the fume hood.

-

Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

-

Extraction and Purification:

-

Dissolve the resulting residue in 20 mL of ethyl acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with 15 mL of deionized water and 15 mL of brine.

-

Rationale: The aqueous wash removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude product.

-

The crude product can be purified by flash column chromatography on silica gel (e.g., using a 10-30% EtOAc/Hexanes gradient) to afford the pure this compound as a yellow solid.

-

Workflow Diagram

Caption: Figure 2: Experimental Workflow.

Data Summary & Expected Results

The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Value | Notes |

| Reactants | ||

| 2-chloro-5-nitropyridine | 1.0 mmol (158.5 mg) | Limiting Reagent |

| Cyclopentylamine | 1.1 mmol (93.7 mg, 0.11 mL) | 1.1 equivalents |

| Triethylamine | 1.5 mmol (151.8 mg, 0.21 mL) | 1.5 equivalents |

| Solvent | ||

| Anhydrous Ethanol | 4.0 mL | - |

| Microwave Conditions | ||

| Temperature | 140 °C | - |

| Time | 10 minutes | - |

| Max Power | 150 W | - |

| Product | ||

| Product Name | This compound | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol | - |

| Expected Yield | >85% | Based on typical microwave SNAr reactions. |

| Appearance | Yellow Solid | - |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the product.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

-

Melting Point: To compare with literature values and assess purity.

Conclusion

This application note provides a validated, efficient, and rapid protocol for the synthesis of this compound using microwave-assisted organic synthesis. By leveraging the benefits of microwave irradiation, this method offers a significant improvement over conventional heating, resulting in drastically reduced reaction times and high product yields. This protocol is a valuable tool for researchers in medicinal chemistry and drug development, enabling faster access to key molecular scaffolds.

References

-

Krasavin, M., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

ACS Publications. (2010). Synthesis of Novel C6-Phosphonated Purine Nucleosides under Microwave Irradiation by SNAr−Arbuzov Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

-

Pearson. (2024). SNAr Reactions of Pyridine. Pearson+. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2021). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

WordPress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Organic Chemistry Data. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2020). Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

MDPI. (2023). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). (2022). An Eco-Friendly Technique: Solvent-Free Microwave Synthesis and Docking Studies of Some New Pyridine Nucleosides and Their Pharmacological Significance. National Center for Biotechnology Information (PMC). Retrieved from [Link]

-

MDPI. (2018). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. Retrieved from [Link]

-

Arkivoc. (2011). Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids. Arkivoc. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-(cyclopropylmethyl)-3-nitropyridin-2-amine|CAS 1022146-55-9 [benchchem.com]

- 3. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]

- 7. pubs.acs.org [pubs.acs.org]

using N-cyclopentyl-5-nitropyridin-2-amine as a building block in peptidomimetics

Application Note: Utilizing N-Cyclopentyl-5-nitropyridin-2-amine as a Rigid Scaffold in Peptidomimetic Design

Executive Summary & Chemical Rationale

The integration of heteroaromatic scaffolds into peptide backbones is a proven strategy to improve the pharmacokinetic properties of bioactive peptides. This compound (Compound 1 ) serves as a high-value precursor for generating 2,5-diaminopyridine scaffolds.

Unlike flexible aliphatic linkers, the pyridine core provides structural rigidity, restricting bond rotation and pre-organizing the molecule into bioactive conformations (e.g.,

Key Advantages:

-

Conformational Restriction: Reduces entropy penalty upon binding.

-

Metabolic Stability: The pyridine ring resists proteolytic cleavage common to standard amide bonds.

-

H-Bonding Potential: The pyridine nitrogen (N1) can act as a hydrogen bond acceptor, mimicking the carbonyl oxygen of a peptide bond.

Structural Properties & Specifications

| Property | Value / Description |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol |

| LogP (Predicted) | ~2.4 (Lipophilic, good membrane permeability) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (Nitro O, Pyridine N) |

| pKa (Pyridine N) | ~2.5 (Electron-withdrawing |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: To synthesize this compound from commercially available precursors via Nucleophilic Aromatic Substitution (

Reagents:

-

2-Chloro-5-nitropyridine (1.0 equiv)[1]

-

Cyclopentylamine (1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Step-by-Step Procedure:

-

Dissolution: Dissolve 2-chloro-5-nitropyridine (10 mmol) in anhydrous EtOH (20 mL) in a round-bottom flask.

-

Addition: Add TEA (15 mmol) followed by the dropwise addition of cyclopentylamine (12 mmol).

-

Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3). The starting material (

) should disappear, yielding a yellow fluorescent product ( -

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product will precipitate as a yellow solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from EtOH/Water to yield bright yellow crystals.

Protocol B: Activation (Nitro Reduction)

Objective: To convert the nitro group into a primary amine, generating the active 2,5-diaminopyridine scaffold for peptide coupling.

Reagents:

-

This compound (Compound 1 )

-

10% Pd/C (10 wt% loading)

-

Hydrogen gas (

, balloon pressure) or Ammonium Formate (transfer hydrogenation) -

Solvent: Methanol (MeOH)

Step-by-Step Procedure:

-

Suspension: Dissolve Compound 1 (5 mmol) in MeOH (30 mL) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under an inert atmosphere (

).-

Safety Note: Pd/C is pyrophoric. Do not let it dry out.

-

-

Reduction: Purge with

gas and stir vigorously under a -

Filtration: Filter the catalyst through a Celite pad. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate in vacuo. The resulting N2-cyclopentylpyridine-2,5-diamine is oxidation-sensitive (turns dark upon air exposure). Use immediately in the coupling step or store as a HCl salt.

Protocol C: Peptidomimetic Coupling (Solution Phase)

Objective: To couple the reduced scaffold to an N-protected amino acid (e.g., Fmoc-Phe-OH).

Reagents:

-

Fmoc-Amino Acid (1.1 equiv)

-

HATU (1.1 equiv)

-

HOAt (1.1 equiv) - Optional, boosts efficiency for anilines

-

DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Procedure:

-

Activation: Dissolve Fmoc-AA-OH and HATU in DMF. Add DIPEA and stir for 5 minutes to form the active ester.

-

Coupling: Add the freshly prepared N2-cyclopentylpyridine-2,5-diamine (dissolved in minimal DMF) to the activated mixture.

-

Incubation: Stir at RT for 12–24 hours. The aniline-like amine at position 5 is less nucleophilic than aliphatic amines; extended reaction times are required.

-

Validation: Monitor by LC-MS. Look for the mass shift corresponding to the formation of the amide bond.

Functional Application & Logic Flow

The following diagram illustrates the workflow for converting the nitro-precursor into a functional peptidomimetic unit (e.g., a

Figure 1: Synthetic workflow transforming the nitro-pyridine precursor into a rigidified peptidomimetic scaffold. The cyclopentyl group is retained to provide hydrophobic interaction capabilities.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield in SnAr | Incomplete displacement due to sterics of cyclopentylamine. | Increase temperature to 100°C (use sealed tube if using EtOH) or switch to DMF. |

| Incomplete Reduction | Catalyst poisoning or insufficient | Use fresh Pd/C; ensure sulfur-free reagents. Switch to |

| Failed Coupling | Low nucleophilicity of the 5-amino group (aniline-like). | Use HATU or PyBOP (stronger coupling agents). Perform double coupling. Heat to 50°C if stable. |

| Product Oxidation | The diamine is air-sensitive. | Store the diamine as a dihydrochloride salt ( |

References

-

Solid-Phase Synthesis of Pyridine-Based Peptidomimetics Source: National Institutes of Health (NIH) / PubMed Context: Describes the use of pyridine scaffolds to mimic beta-turns and strands.[5][6][7] URL:[Link] (Search Term: "Solid-phase synthesis of pyridones and pyridopyrazines")

-

Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI Molecules Context: Comprehensive review on the reactivity of 2-chloro-5-nitropyridine and its reduction to amines for drug synthesis. URL:[Link]

-

Substituted Imidazo[1,2-a]pyridines as

-strand Peptidomimetics Source: Journal of the American Chemical Society (via PMC) Context: Validates the use of 2,3-diaminopyridine (analogous to 2,5-) as a rigid backbone element. URL:[Link] -

2-Amino-5-nitropyridine Properties & Safety Source: PubChem (NIH) Context: Physical properties, toxicity data, and CAS registry (4214-76-0) for the parent scaffold.[3] URL:[Link]

Sources

- 1. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-5-nitropyridine | C5H5N3O2 | CID 77888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. Synthesis of β-turn and pyridine based peptidomimetics [umu.diva-portal.org]

- 6. Substituted Imidazo[1,2-a]pyridines as β-strand Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

Application Note & Protocol: Scale-Up Procedures for the Synthesis of 5-nitro-N-cyclopentylpyridin-2-amine

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 5-nitro-N-cyclopentylpyridin-2-amine, a key intermediate in pharmaceutical and agrochemical development. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-nitropyridine and cyclopentylamine. This guide details the underlying chemical principles, process development considerations for transitioning from laboratory to pilot scale, step-by-step experimental protocols, and critical safety procedures. The objective is to equip researchers and chemical engineers with the necessary knowledge to achieve a safe, efficient, and reproducible large-scale production process.

Synthesis Chemistry and Mechanism

The production of 5-nitro-N-cyclopentylpyridin-2-amine is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the electron-rich cyclopentylamine acts as the nucleophile, displacing the chloride leaving group on the 2-position of the 2-chloro-5-nitropyridine ring.

Reaction Scheme: (Self-generated image, not from a direct source) 2-chloro-5-nitropyridine reacts with cyclopentylamine in the presence of a base (e.g., triethylamine) and a solvent (e.g., acetonitrile) to yield 5-nitro-N-cyclopentylpyridin-2-amine and triethylamine hydrochloride.

The pyridine ring, which is typically electron-deficient, is further activated towards nucleophilic attack by the strong electron-withdrawing nitro group (-NO₂) at the C5 position.[1][2][3] This activation is crucial for the reaction to proceed efficiently. The SNAr mechanism is a two-step addition-elimination process:[4][5][6]

-

Nucleophilic Attack (Addition): The amine nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5][6] The electron-withdrawing nitro group is essential for stabilizing this intermediate, particularly when positioned ortho or para to the leaving group.[5]

-

Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion, yielding the final product.[5]

The choice of a non-nucleophilic base, such as triethylamine, is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the cyclopentylamine nucleophile.

Process Development and Scale-Up Considerations

Transitioning a synthesis from the laboratory bench to a pilot or production scale introduces challenges related to mass and heat transfer, reaction kinetics, and safety.[7] A thorough understanding of these parameters is essential for a successful scale-up.[7]

Reagent & Solvent Selection

-

Starting Materials: Use of high-purity 2-chloro-5-nitropyridine and cyclopentylamine is recommended to minimize side-product formation and simplify downstream purification.

-

Solvent: Acetonitrile is an excellent solvent choice due to its ability to dissolve the reactants, its appropriate boiling point for reaction control, and its relative inertness under the reaction conditions.[1] For larger scales, other solvents like THF or 2-MeTHF could be evaluated for cost, safety, and environmental impact.

-

Base: Triethylamine is a suitable organic base. On a large scale, an inorganic base like potassium carbonate could be considered, which may simplify work-up by being insoluble in the organic solvent, but this would require process re-optimization.

Thermal Management & Reaction Control

The amination of chloronitropyridines is an exothermic reaction.[8][9] While this is easily managed in a laboratory flask with an ice bath, inadequate heat removal at scale can lead to a dangerous runaway reaction.

-

Heat Transfer: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[7] Pilot-scale reactors must have efficient cooling jackets and overhead condensers.

-

Controlled Addition: At scale, the cyclopentylamine/triethylamine solution should be added to the 2-chloro-5-nitropyridine solution portion-wise or via a controlled addition pump. This allows the reactor's cooling system to dissipate the generated heat effectively, maintaining the target reaction temperature.

-

Monitoring: Continuous temperature monitoring with alarms is mandatory. In-process reaction monitoring via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to confirm reaction completion and prevent extended heating times.[10]

Work-up and Product Isolation

-

Solvent Removal: Removal of acetonitrile under reduced pressure is standard. At scale, this requires a large rotary evaporator or a jacketed reactor with vacuum capability.

-

Aqueous Work-up: The addition of water and an extraction solvent (e.g., ethyl acetate) is performed to remove the triethylamine hydrochloride salt and other water-soluble impurities.[1][11]

-

Phase Separation: On a large scale, emulsion formation can complicate phase separation in a separatory funnel or reactor. The use of brine washes can help break emulsions.[11] Adequate settling time must be factored into the process schedule.

Purification

While laboratory-scale purification might involve column chromatography, this is often impractical and costly at an industrial scale.[12] Recrystallization is the preferred method for purifying the final product in large quantities.

-